

# Application Notes & Protocols: SL-176 (AMG 176) in Hematological Malignancy Research

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For Researchers, Scientists, and Drug Development Professionals

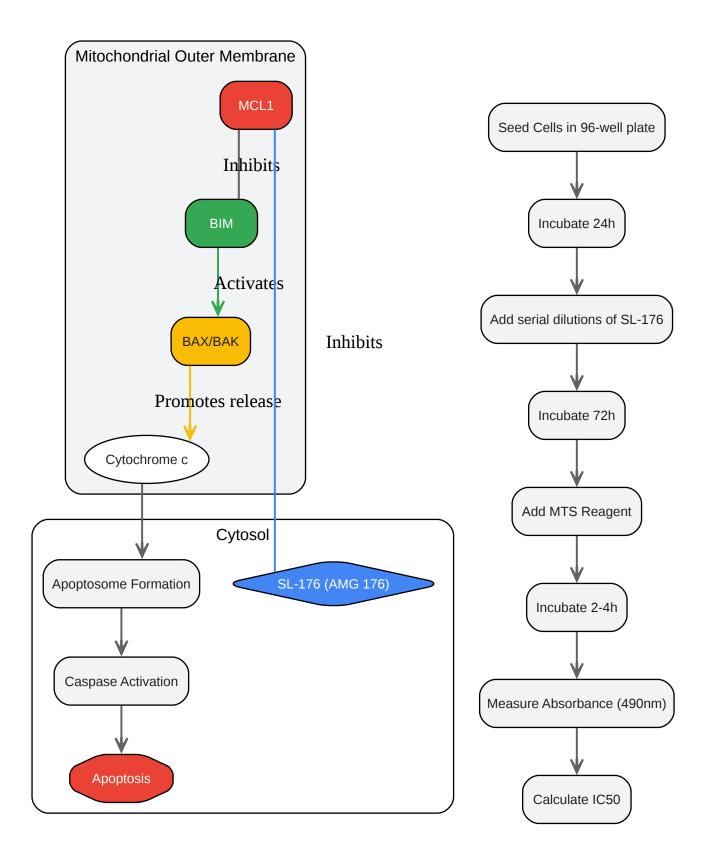
These application notes provide a comprehensive overview of the preclinical and clinical applications of **SL-176** (also known as AMG 176), a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Research has demonstrated its efficacy in various hematological cancer models, both as a monotherapy and in combination with other established therapies.

### **Mechanism of Action**

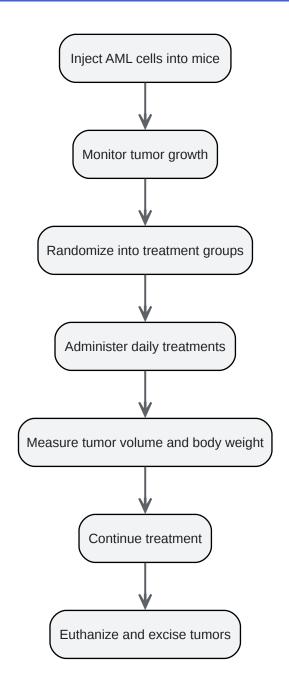
**SL-176** is a BH3 mimetic that selectively binds to the BH3-binding groove of MCL1, thereby inhibiting its function. This disruption of the MCL1/pro-apoptotic protein interaction liberates pro-apoptotic proteins, such as BIM, leading to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death. In hematological malignancies, where MCL1 is often overexpressed and a key survival factor, **SL-176** has shown significant therapeutic promise.[1]

## **Signaling Pathway**









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## References



- 1. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
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